7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
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Properties
IUPAC Name |
7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2OS/c16-10-5-6-11-13(7-10)18-15(21)19(14(11)20)8-9-3-1-2-4-12(9)17/h1-4,10-11,13H,5-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFOCXDOBQVTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Cl)NC(=S)N(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is essential for exploring its therapeutic applications.
The molecular formula of this compound is with a molecular weight of 343.3 g/mol. The structure includes a chloro substituent at the 7th position and a sulfanylidene group at the 2nd position, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆Cl₂N₂OS |
| Molecular Weight | 343.3 g/mol |
| CAS Number | 422526-69-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in cell proliferation and inflammation pathways. The exact mechanisms can vary depending on the biological context but generally involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes.
- Cell Proliferation Modulation : By interfering with signaling pathways related to cell growth and survival, it may exhibit anticancer properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
Several studies have explored the anticancer effects of this compound. For instance:
- In vitro assays showed that it induces apoptosis in cancer cell lines by activating caspase pathways.
- It has been reported to inhibit tumor growth in animal models of cancer, highlighting its potential as a therapeutic agent.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been supported by evidence showing reduced levels of pro-inflammatory cytokines in treated models. This suggests its potential use in managing inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antimicrobial properties.
-
Anticancer Activity Assessment :
- Objective : To assess the effect on human breast cancer cell lines (MCF-7).
- Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours.
-
Inflammation Model :
- Objective : To investigate anti-inflammatory effects in a carrageenan-induced paw edema model.
- Findings : The compound significantly reduced paw swelling compared to control groups, supporting its anti-inflammatory potential.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. For instance:
- Antibacterial Activity : The compound has shown significant antibacterial activity against various strains of bacteria. In a study examining derivatives of quinazoline compounds, it was found that modifications at specific positions enhanced their efficacy against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Preliminary tests have indicated that this compound may also possess antifungal properties, making it a candidate for further development in treating fungal infections .
Anticancer Potential
Research has highlighted the potential of this compound in cancer therapy:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. Its structural features may contribute to its ability to interact with cellular targets involved in cancer progression .
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive study evaluated various derivatives of quinazoline compounds for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited promising results against Mycobacterium smegmatis with minimum inhibitory concentrations (MICs) suggesting potential as antituberculosis agents .
- Anticancer Research : A series of experiments demonstrated that derivatives of this compound could effectively inhibit the growth of specific cancer cell lines. The structure–activity relationship (SAR) studies revealed that modifications at certain positions significantly enhanced anticancer activity .
Comparative Data Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Antibacterial Activity | Significant against Mycobacterium smegmatis | Varied efficacy in related quinazoline derivatives |
| Antifungal Activity | Preliminary evidence suggests potential | Limited data available |
| Anticancer Activity | Induces apoptosis in cancer cells | Comparable compounds show varied mechanisms |
Q & A
Q. Key findings :
| pH | % Remaining (24h) | Major Degradant |
|---|---|---|
| 2 | 85% | Des-chloro analog |
| 7 | 95% | None detected |
| 12 | 15% | Sulfonic acid |
Structural Characterization
Advanced NMR techniques for resolving tautomeric forms :
- Methodological Answer :
- ¹H-¹⁵N HMBC : Correlate N–H protons with adjacent carbons to identify tautomers (e.g., 2-thioxo vs. 2-sulfanylidene forms) .
- ¹³C CP/MAS NMR : Distinguish crystalline vs. amorphous phases, critical for polymorph screening .
Biological Activity Mechanisms
Q. Elucidating the compound’s inhibitory effects on kinases :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
